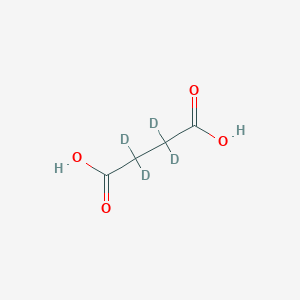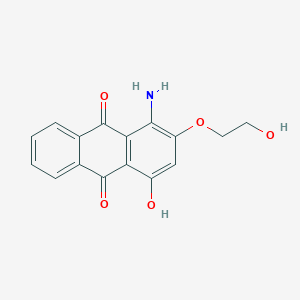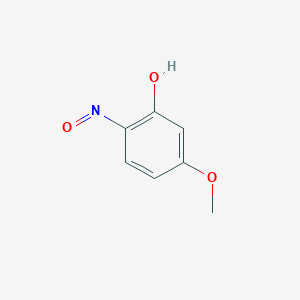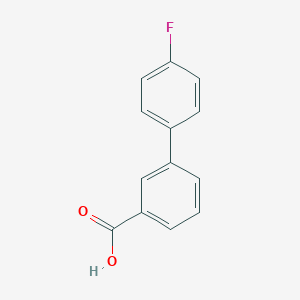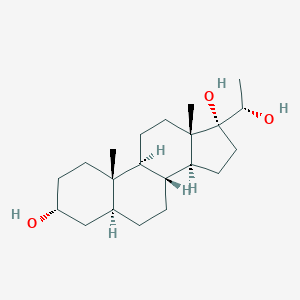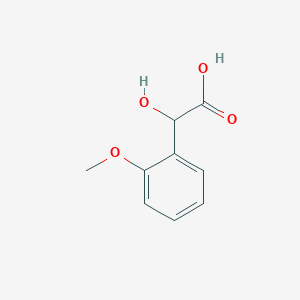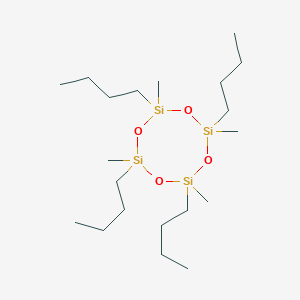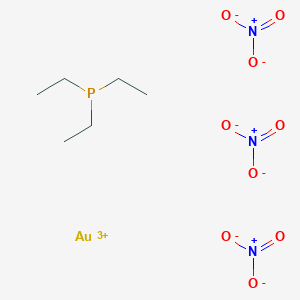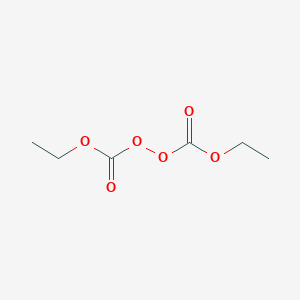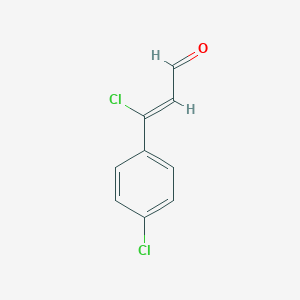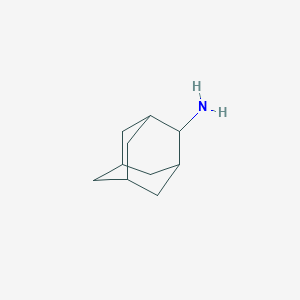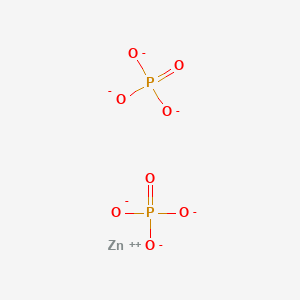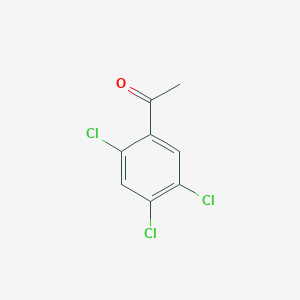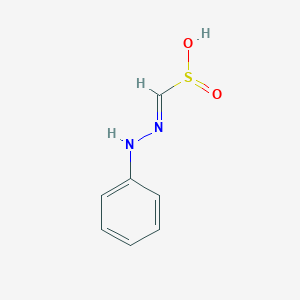
Anilinoiminomethanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilinoiminomethanesulfinic acid (AIMS) is a chemical compound with the molecular formula C8H9N2O2S. It is a white crystalline solid that is soluble in water. AIMS has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Anilinoiminomethanesulfinic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, Anilinoiminomethanesulfinic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a drug delivery system. In material science, Anilinoiminomethanesulfinic acid has been used as a reducing agent in the synthesis of metal nanoparticles. Additionally, Anilinoiminomethanesulfinic acid has been used in the synthesis of various organic compounds, including amino acids and peptides.
Mecanismo De Acción
The mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood. However, it is believed to act as a reducing agent and antioxidant. Anilinoiminomethanesulfinic acid has been shown to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
Anilinoiminomethanesulfinic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, Anilinoiminomethanesulfinic acid has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. It has also been shown to reduce oxidative stress and improve cognitive function. Additionally, Anilinoiminomethanesulfinic acid has been shown to have a protective effect against certain toxins, including carbon tetrachloride and acetaminophen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anilinoiminomethanesulfinic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, Anilinoiminomethanesulfinic acid has several limitations, including its instability in acidic and basic conditions. Additionally, Anilinoiminomethanesulfinic acid can be difficult to handle due to its hygroscopic nature.
Direcciones Futuras
There are several future directions for the study of Anilinoiminomethanesulfinic acid. In medicinal chemistry, further studies are needed to determine the efficacy and safety of Anilinoiminomethanesulfinic acid as a potential drug candidate. In material science, further studies are needed to optimize the synthesis of metal nanoparticles using Anilinoiminomethanesulfinic acid. Additionally, further studies are needed to understand the mechanism of action of Anilinoiminomethanesulfinic acid and its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, Anilinoiminomethanesulfinic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its scientific research applications have been extensively studied. While the mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood, it has been shown to exhibit several biochemical and physiological effects. Anilinoiminomethanesulfinic acid has several advantages for lab experiments, but also has limitations. Further studies are needed to fully understand the potential of Anilinoiminomethanesulfinic acid and its future directions.
Métodos De Síntesis
Anilinoiminomethanesulfinic acid can be synthesized through several methods, including the reaction of aniline with sodium bisulfite, the reaction of aniline with sulfur dioxide in the presence of copper sulfate, and the reaction of aniline with sulfur monochloride. The most commonly used method involves the reaction of aniline with sodium bisulfite.
Propiedades
Número CAS |
14451-43-5 |
|---|---|
Nombre del producto |
Anilinoiminomethanesulfinic acid |
Fórmula molecular |
C7H8N2O2S |
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
(E)-(phenylhydrazinylidene)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,10,11)/b8-6+ |
Clave InChI |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/S(=O)O |
SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CS(=O)O |
Sinónimos |
Anilino(imino)methanesulfinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



